Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate

Description

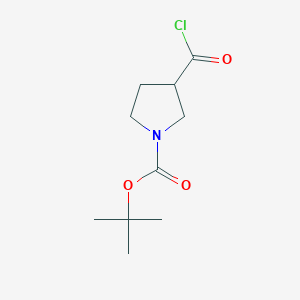

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a carbonochloridoyl (acid chloride) moiety at the 3-position. This structure confers high reactivity due to the electrophilic nature of the acid chloride group, making it a versatile intermediate in organic synthesis, particularly in peptide coupling and acyl transfer reactions. Its molecular formula is C₁₀H₁₆ClNO₃, with a molecular weight of 257.69 g/mol (exact values may vary depending on isotopic composition). The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 3-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBFRQPJOXZRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a chlorinating agent. One common method is to use thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base such as pyridine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine, pyridine).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amide, while reduction results in an alcohol.

Scientific Research Applications

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine derivatives functionalized with protective groups and reactive substituents. Below is a detailed comparison with analogous compounds based on structural features, reactivity, and applications:

Structural and Functional Group Analysis

Research Findings and Data Trends

- Thermal Stability : The tert-butyl carbamate group in the target compound provides superior thermal stability (decomposition >200°C) compared to methyl carbamates (~150°C) .

- Solubility : The target compound exhibits moderate solubility in dichloromethane and THF but poor solubility in water, aligning with trends observed for tert-butyl-protected pyrrolidines .

- Catalytic Efficiency: In peptide coupling reactions, the carbonochloridoyl group achieves >90% yield with Hünig’s base, outperforming bromophenyl analogues (<60% yield) .

Biological Activity

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22ClNO3

- Molecular Weight : 281.77 g/mol

- IUPAC Name : this compound

- CAS Number : Not explicitly listed in the search results but related compounds have been identified.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine derivatives with carbonochloridoyl chloride under controlled conditions. This reaction is often facilitated by the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on related pyrrolidine derivatives have shown inhibition of influenza virus neuraminidase, which is crucial for viral replication and spread . The mechanism involves interaction with viral enzymes, leading to reduced cytopathogenic effects in infected cells.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the effects of this compound on various cell lines. Preliminary results suggest that certain concentrations can significantly reduce cell viability in cancer cell lines, indicating potential as an anticancer agent . The 50% effective concentration (EC50) values are critical for determining safe and effective dosages for further studies.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication.

- Cellular Interaction : It potentially alters cellular signaling pathways, affecting cell proliferation and apoptosis.

Study on Viral Inhibition

In a study investigating novel inhibitors of influenza virus neuraminidase, derivatives similar to this compound were synthesized and tested. The results demonstrated that these compounds could effectively reduce viral replication in vitro, suggesting their potential as therapeutic agents against influenza .

Anticancer Activity

Another study explored the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis in a dose-dependent manner, with this compound showing promising results .

Comparison with Similar Compounds

| Compound Name | Biological Activity | EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral, Anticancer | TBD | Under investigation |

| Pyrrolidine derivative A | Antiviral | 25 | Effective against influenza |

| Pyrrolidine derivative B | Anticancer | 15 | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.